Cas no 2256705-59-4 (1-(3-(methoxy-d3)phenyl-2,4,5,6-d4)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4,5-d2)
2256705-59-4 structure
Product Name:1-(3-(methoxy-d3)phenyl-2,4,5,6-d4)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4,5-d2
CAS No:2256705-59-4
MF:C16H21BN2O3
MW:309.215999364853
CID:6816005
PubChem ID:172400613
Update Time:2025-03-02
1-(3-(methoxy-d3)phenyl-2,4,5,6-d4)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4,5-d2 Chemical and Physical Properties
Names and Identifiers
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- CS-21526
- 2256705-59-4
- 1-(3-(methoxy-d3)phenyl-2,4,5,6-d4)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4,5-d2
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- Inchi: 1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)14-9-10-19(18-14)12-7-6-8-13(11-12)20-5/h6-11H,1-5H3/i5D3,6D,7D,8D,9D,10D,11D
- InChI Key: NQPGRJFFNVXPIE-KNBPLGJNSA-N
- SMILES: O1B(C2C([2H])=C([2H])N(C3C([2H])=C([2H])C([2H])=C(C=3[2H])OC([2H])([2H])[2H])N=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 309.2210134Da
- Monoisotopic Mass: 309.2210134Da
- Isotope Atom Count: 9
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.5Ų
1-(3-(methoxy-d3)phenyl-2,4,5,6-d4)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4,5-d2 Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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